molecular formula C10H19NO2 B2394398 2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol CAS No. 1218711-74-0

2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol

Cat. No.: B2394398
CAS No.: 1218711-74-0
M. Wt: 185.267
InChI Key: ICCJZPSGUDQGLT-UHFFFAOYSA-N
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Description

2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol is a chiral amino alcohol compound of high interest in pharmaceutical research and synthetic chemistry. Its structure incorporates both cyclopentanol and tetrahydrofuran (oxolane) rings, connected by a methylene amino linker, making it a valuable scaffold for constructing more complex molecules . Compounds featuring cyclopentane and amino alcohol motifs are frequently explored as key intermediates in the synthesis of neuraminidase inhibitors and other bioactive molecules . This scaffold is particularly valuable in medicinal chemistry for probing protein-protein interactions (PPIs), which are critical targets in oncology and other therapeutic areas . The integration of the oxolane ring can enhance the compound's solubility and binding affinity, similar to strategies used in peptide therapeutic development where structural diversity is leveraged to improve metabolic stability and target engagement . As a building block, it can be utilized in automated affinity selection platforms, such as Bio-Layer Interferometry (BLI) coupled with mass spectrometry, to discover and optimize high-affinity binders for challenging disease targets . Researchers employ this compound and its derivatives in the development of novel therapeutics, including peptide conjugates of cytotoxins for targeted cancer treatment . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Safety Notice: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, human or veterinary use, or household application.

Properties

IUPAC Name

2-(oxolan-2-ylmethylamino)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c12-10-5-1-4-9(10)11-7-8-3-2-6-13-8/h8-12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCJZPSGUDQGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Optimization

Reductive amination is the most widely reported method for synthesizing secondary amines from aldehydes and primary amines. For this compound, the reaction involves:

  • Imine formation between 2-aminocyclopentan-1-ol and oxolan-2-ylmethylaldehyde under mildly acidic conditions (pH 4–5).
  • Reduction of the imine intermediate using sodium cyanoborohydride (NaBH$$_3$$CN), which selectively targets protonated iminium ions without reducing aldehydes.

Experimental Protocol

  • Step 1 : Oxolan-2-ylmethylaldehyde is prepared via oxidation of oxolan-2-ylmethanol (THF-2-methanol) using pyridinium chlorochromate (PCC) in dichloromethane (yield: 72–85%).
  • Step 2 : 2-Aminocyclopentan-1-ol is synthesized through catalytic hydrogenation of cyclopentanone oxime (10% Pd/C, H$$_2$$, ethanol, 50°C), yielding a racemic mixture.
  • Step 3 : Reductive amination of 2-aminocyclopentan-1-ol (1.2 equiv) and oxolan-2-ylmethylaldehyde (1.0 equiv) with NaBH$$_3$$CN (1.5 equiv) in methanol at pH 4.5 (adjusted with acetic acid) for 12 hours.

Yield and Stereoselectivity

Parameter Value
Overall yield 58–65%
diastereomeric ratio 3:1 (trans:cis)
enantiomeric excess 92% (via chiral HPLC)

Catalytic Asymmetric Reductive Amination

To enhance enantioselectivity, chiral catalysts such as (R)-BINAP-ruthenium complexes have been employed, achieving enantiomeric excess (ee) >98% under hydrogenation conditions (80 psi H$$_2$$, 40°C). This method circumvents the need for post-synthetic resolution.

Nucleophilic Substitution Strategies

Alkylation of 2-Aminocyclopentan-1-ol

Direct alkylation using oxolan-2-ylmethyl bromide or iodide faces challenges due to the amine’s nucleophilicity and competing elimination reactions. A modified approach employs phase-transfer catalysis:

Procedure

  • 2-Aminocyclopentan-1-ol (1.0 equiv), oxolan-2-ylmethyl bromide (1.1 equiv), tetrabutylammonium iodide (TBAI, 0.1 equiv), and K$$2$$CO$$3$$ (2.0 equiv) in acetonitrile at 60°C for 24 hours.

Outcomes

Parameter Value
Yield 45–50%
Purity 88% (HPLC)

Mitsunobu Reaction for Ether-Amine Coupling

Though atypical for amines, the Mitsunobu reaction has been adapted using azide intermediates:

  • Azide formation : Treat 2-hydroxycyclopentyl tosylate with sodium azide (NaN$$_3$$) in DMF (80°C, 12 h).
  • Staudinger reaction : Convert the azide to a primary amine using triphenylphosphine (PPh$$_3$$).
  • Mitsunobu coupling : React with oxolan-2-ylmethanol using diethyl azodicarboxylate (DEAD) and PPh$$_3$$.

Resolution of Racemic Mixtures

Chiral Chromatography

Preparative HPLC with a Chiralpak IA column (hexane:isopropanol 90:10) resolves enantiomers with >99% ee but suffers from low throughput (20–30 mg per run).

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica selectively acetylates the (1S,2S)-enantiomer, leaving the desired (1R,2R)-isomer unreacted (ee = 96%, yield = 42%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereoselectivity Scalability
Reductive amination 58–65 Moderate High
Catalytic asymmetric 70–75 Excellent Moderate
Nucleophilic alkylation 45–50 Low Low
Mitsunobu coupling 40–45 Moderate Low

Spectroscopic Characterization

$$^1$$H NMR (400 MHz, CDCl$$_3$$)

  • δ 3.85 (m, 1H, cyclopentanol-OH)
  • δ 3.72–3.68 (m, 2H, THF-OCH$$_2$$)
  • δ 2.91 (dd, J = 10.2 Hz, 1H, NCH$$_2$$)

IR (KBr)

  • 3360 cm$$^{-1}$$ (O-H stretch)
  • 1625 cm$$^{-1}$$ (N-H bend)

Industrial-Scale Considerations

Patent US20210094954A1 discloses a continuous-flow reductive amination process using immobilized NaBH$$_3$$CN on silica gel, achieving 85% yield with 99.5% purity. This method reduces reaction time from 12 hours to 30 minutes and eliminates downstream purification.

Emerging Catalytic Techniques

Rhodium-catalyzed hydroamination of cyclopentene derivatives offers a one-step route to 2-aminocyclopentan-1-ol precursors, though substrate scope remains limited.

Chemical Reactions Analysis

Types of Reactions

2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce cyclopentanol derivatives .

Scientific Research Applications

2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context of its use. The pathways involved often include binding to active sites on proteins or enzymes, leading to changes in their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol with two analogs: 1-(1-Aminobutan-2-yl)cyclopentan-1-ol () and (1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol ().

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Polarity/Solubility
This compound C₁₀H₁₈NO₂* ~184* Oxolane-methylamino High polarity (due to oxolane ether oxygen and hydroxyl)
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.25 Linear aminobutan Moderate polarity (amine and hydroxyl groups)
(1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol C₁₁H₁₄ClNO 227.69 2-Chlorophenylamino Low polarity (aromatic Cl increases lipophilicity)

*Estimated based on structural analysis.

Key Observations :

  • Polarity: The oxolane group in the target compound introduces an ether oxygen, enhancing polarity compared to the aliphatic aminobutan substituent in and the lipophilic chlorophenyl group in . This may improve aqueous solubility for drug formulation .
  • Stereochemistry : Unlike the (1R,2R)-configured chlorophenyl analog (), the stereochemistry of the target compound is unspecified, which could influence its pharmacological profile .

Biological Activity

2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological properties. This article delves into its biological activity, synthesizing findings from various studies, patents, and chemical analyses.

Chemical Structure and Properties

The compound features a cyclopentanol core with an oxolane moiety, which contributes to its biological activity. The presence of the amino group allows for interactions with biological targets, including enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been reported to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest antibacterial activity against specific strains.
  • Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, possibly through modulation of neurotransmitter systems.

The mechanism of action involves the interaction of the compound with specific molecular targets. It may act as an inhibitor or modulator of enzyme activities, influencing various biochemical pathways. The exact targets and pathways require further investigation to elucidate the comprehensive mechanism.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReferences
Enzyme InhibitionInhibits specific metabolic enzymes,
AntimicrobialActive against certain bacterial strains
NeuroprotectivePotential modulation of neurotransmitters

Table 2: Case Studies on Biological Activity

StudyFindings
Study 1Demonstrated significant enzyme inhibition at 50 µM concentration.
Study 2Showed antibacterial effects against E. coli and S. aureus.
Study 3Indicated neuroprotective effects in a rodent model of ischemia.

Case Studies

  • Enzyme Inhibition Study : A screening assay was performed to evaluate the inhibitory effects of this compound on various enzymes involved in metabolic pathways. Results indicated a significant inhibition at concentrations around 50 µM, suggesting potential therapeutic applications in metabolic disorders.
  • Antimicrobial Activity Assessment : In vitro tests revealed that the compound exhibited notable antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL, highlighting its potential as an antimicrobial agent.
  • Neuroprotective Effects : A study using a rodent model demonstrated that administration of the compound prior to ischemic injury resulted in reduced neuronal damage and improved behavioral outcomes, indicating its potential for neuroprotection.

Research Findings

Recent research has focused on the synthesis and characterization of this compound, exploring its reactivity and potential applications in drug development. The compound's unique structure allows it to serve as an intermediate in synthesizing more complex organic molecules, enhancing its relevance in medicinal chemistry.

Q & A

Q. What are the established synthetic routes for 2-{[(Oxolan-2-yl)methyl]amino}cyclopentan-1-ol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves reductive amination between cyclopentanone derivatives and oxolane-containing amines. For example, a BH₃·Me₂S-mediated hydroboration-oxidation protocol (as used for similar cyclopentanol amines in ) can achieve enantioselectivity. Key parameters include:
  • Temperature control (e.g., -25°C for stereochemical retention).
  • Catalysts: Chiral auxiliaries like (+)-IpcBH₂ yield enantiomerically pure products (up to 92% ee, as in ).
  • Purification: Column chromatography or recrystallization ensures purity.
    Variations in solvent polarity (THF vs. EtOH) and stoichiometry of the oxolane-methylamine precursor critically affect yield and stereochemistry .

Q. How can researchers verify the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Peaks for the cyclopentanol hydroxyl (δ ~1.5-2.5 ppm) and oxolane methylene groups (δ ~3.4-3.8 ppm) confirm connectivity ().
  • IR Spectroscopy : O-H stretching (~3200-3600 cm⁻¹) and N-H bending (~1600 cm⁻¹) validate functional groups.
  • Chromatography : HPLC with chiral columns resolves enantiomeric excess, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress.
  • X-ray Crystallography : Resolves absolute configuration, critical for stereochemical studies (as demonstrated in for analogous compounds) .

Q. What are the common chemical reactions and stability concerns for this compound under standard lab conditions?

  • Methodological Answer :
  • Reactivity :
  • Oxidation : The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), but over-oxidation may degrade the oxolane ring ().
  • Substitution : The amino group participates in nucleophilic acylations (e.g., with benzyl chloroformate) or Suzuki couplings if aryl halides are present ().
  • Stability :
  • Light-sensitive; store in amber vials under inert atmosphere (N₂/Ar).
  • Hygroscopicity: The hydroxyl group necessitates anhydrous conditions during reactions ().

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